molecular formula C19H19NO4 B367239 1'-(4-Methoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one CAS No. 853751-51-6

1'-(4-Methoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one

Cat. No.: B367239
CAS No.: 853751-51-6
M. Wt: 325.4g/mol
InChI Key: GERLUKQWGAJOSB-UHFFFAOYSA-N
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Description

1’-(4-Methoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one is a complex organic compound that features a spirocyclic structure This compound is notable for its unique arrangement of a dioxane ring fused to an indole moiety, which is further substituted with a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(4-Methoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 1-(4-methoxybenzyl)-1H-indole-4-carbaldehyde with diethyl 3-(trimethylsilyl)prop-2-yn-1-ylphosphonate in the presence of lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at low temperatures . This reaction forms the spirocyclic structure through a series of condensation and cyclization steps.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1’-(4-Methoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in an appropriate solvent such as dichloromethane (DCM).

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

1’-(4-Methoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(4-Methoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The methoxybenzyl group can enhance its binding affinity through hydrophobic interactions and hydrogen bonding. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(4-Methoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one is unique due to its spirocyclic structure, which is not commonly found in other similar compounds

Properties

IUPAC Name

1'-[(4-methoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-15-9-7-14(8-10-15)13-20-17-6-3-2-5-16(17)19(18(20)21)23-11-4-12-24-19/h2-3,5-10H,4,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERLUKQWGAJOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)OCCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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